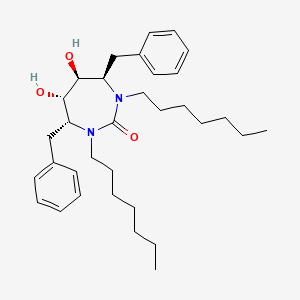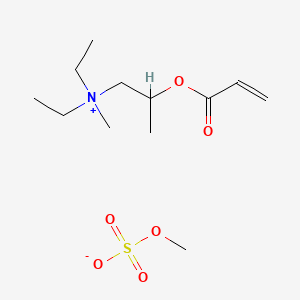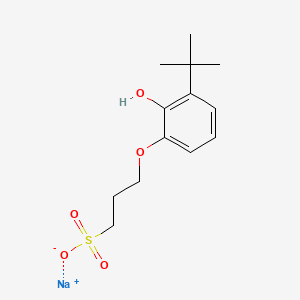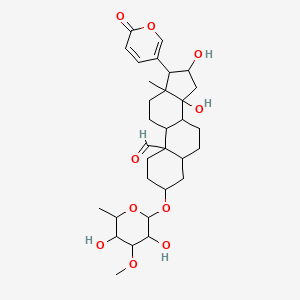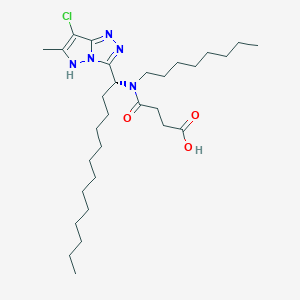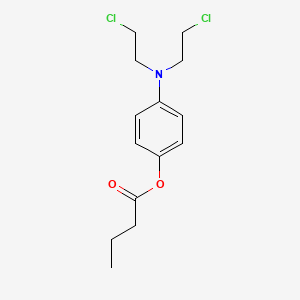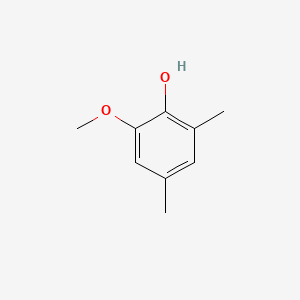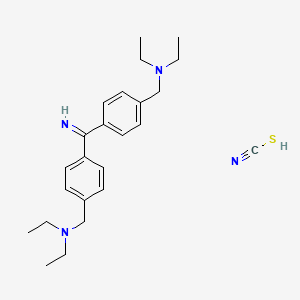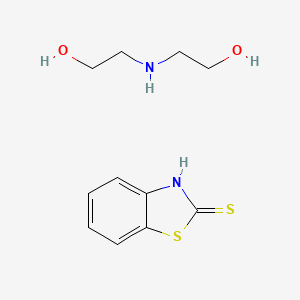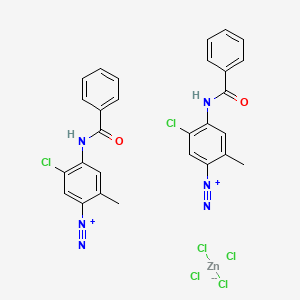
4-benzamido-5-chloro-2-methylbenzenediazonium;tetrachlorozinc(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzamido-5-chloro-2-methylbenzenediazonium;tetrachlorozinc(2-) is a complex organic compound with the molecular formula C14H11Cl2N3O · 1/2ZnCl2. This compound is known for its unique diazonium group, which makes it highly reactive and useful in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzamido-5-chloro-2-methylbenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 4-amino-5-chloro-2-methylbenzoic acid followed by coupling with benzoyl chloride. The reaction is carried out in an acidic medium, usually with hydrochloric acid, at low temperatures to stabilize the diazonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of temperature and pH to ensure the stability of the diazonium salt. The final product is often isolated as a solid hemi (zinc chloride) salt .
Chemical Reactions Analysis
Types of Reactions
4-Benzamido-5-chloro-2-methylbenzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides, sodium hydroxide, and primary amines. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives.
Coupling Reactions: Azo compounds are the major products.
Reduction Reactions: The primary amine derivative is formed.
Scientific Research Applications
4-Benzamido-5-chloro-2-methylbenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo dyes.
Biology: Employed in the labeling of biomolecules due to its reactive diazonium group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 4-benzamido-5-chloro-2-methylbenzenediazonium;tetrachlorozinc(2-) primarily involves its diazonium group. This group can undergo electrophilic substitution reactions, making it highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-benzamido-5-methylbenzenediazonium chloride: Similar structure but with a different substituent on the benzene ring.
2-Methoxy-4-morpholinobenzenediazonium chloride: Contains a methoxy group and a morpholine ring, making it structurally different but functionally similar.
1,9-Dimethyl-Methylene Blue zinc chloride double salt: Another diazonium compound with different substituents and applications.
Uniqueness
4-Benzamido-5-chloro-2-methylbenzenediazonium;tetrachlorozinc(2-) is unique due to its specific combination of substituents, which confer distinct reactivity and applications. Its ability to form stable diazonium salts with zinc chloride makes it particularly useful in various chemical processes .
Properties
CAS No. |
94276-93-4 |
|---|---|
Molecular Formula |
C28H22Cl6N6O2Zn |
Molecular Weight |
752.6 g/mol |
IUPAC Name |
4-benzamido-5-chloro-2-methylbenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C14H10ClN3O.4ClH.Zn/c2*1-9-7-13(11(15)8-12(9)18-16)17-14(19)10-5-3-2-4-6-10;;;;;/h2*2-8H,1H3;4*1H;/q;;;;;;+2/p-2 |
InChI Key |
XFYAHHOQUQYNFU-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1[N+]#N)Cl)NC(=O)C2=CC=CC=C2.CC1=CC(=C(C=C1[N+]#N)Cl)NC(=O)C2=CC=CC=C2.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride](/img/structure/B12692373.png)
